

1-(Prop-2-yn-1-yl)pyrrolidin-2-one structure elucidation

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Compound of Interest

Compound Name: 1-(Prop-2-yn-1-yl)pyrrolidin-2-one

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An In-depth Technical Guide to the Structure Elucidation of **1-(Prop-2-yn-1-yl)pyrrolidin-2-one**

For Distribution To: Researchers, Scientists, and Drug Development Professionals Subject: A comprehensive guide on the synthesis and structural analysis of **1-(Prop-2-yn-1-yl)pyrrolidin-2-one**, a valuable building block in medicinal chemistry and materials science.

Abstract

1-(Prop-2-yn-1-yl)pyrrolidin-2-one is a heterocyclic compound featuring a lactam ring and a terminal alkyne functional group. This dual functionality makes it a versatile precursor for synthesizing a wide range of more complex molecules through reactions like click chemistry, Sonogashira coupling, and various cycloadditions. Its structure, combining a polar lactam core with a reactive propargyl group, is of significant interest in the development of novel chemical probes, pharmaceutical agents, and functional polymers. This document provides a detailed guide to the synthesis and complete structure elucidation of **1-(Prop-2-yn-1-yl)pyrrolidin-2-one** using modern spectroscopic techniques. It includes a plausible experimental protocol, predicted analytical data, and a logical workflow for structural verification.

General Information and Physicochemical Properties

The fundamental properties of **1-(Prop-2-yn-1-yl)pyrrolidin-2-one** are summarized below. These values are critical for handling, characterization, and experimental design.

Property	Value
IUPAC Name	1-(Prop-2-yn-1-yl)pyrrolidin-2-one
Synonyms	N-Propargyl-2-pyrrolidinone
CAS Number	766-61-0
Molecular Formula	C ₇ H ₉ NO
Molecular Weight	123.15 g/mol
Appearance	Expected to be a colorless to pale yellow liquid
Boiling Point	Not established; expected to be >200 °C
Solubility	Expected to be soluble in water and common organic solvents

Synthesis Protocol: N-Alkylation of 2-Pyrrolidinone

The most direct and common method for synthesizing **1-(Prop-2-yn-1-yl)pyrrolidin-2-one** is the N-alkylation of 2-pyrrolidinone with a propargyl halide. The hydrogen on the nitrogen of the lactam is sufficiently acidic to be removed by a strong base, and the resulting anion acts as a nucleophile.

Experimental Protocol

Materials:

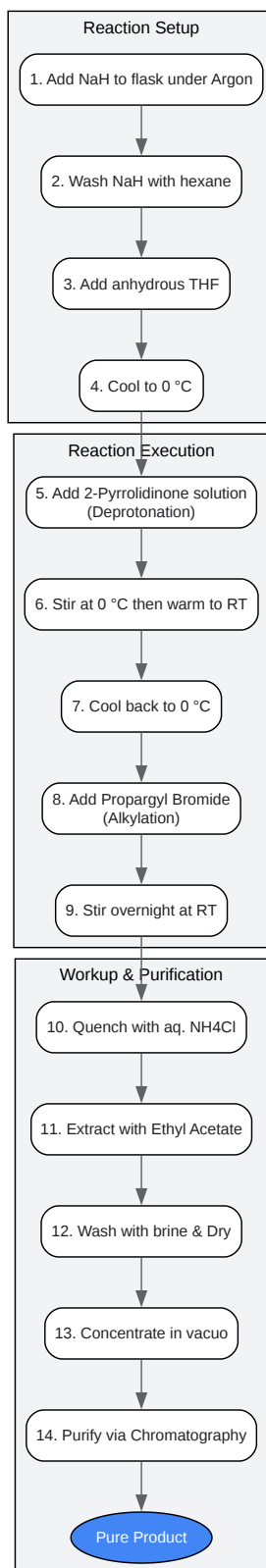
- 2-Pyrrolidinone (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
- Propargyl bromide, 80% solution in toluene (1.1 eq)
- Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Ethyl acetate

- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq).
- Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
- Add anhydrous THF (or DMF) to the flask to create a slurry.
- Cool the flask to 0 °C using an ice bath.
- Slowly add a solution of 2-pyrrolidinone (1.0 eq) in anhydrous THF dropwise to the NaH slurry. Effervescence (H_2 gas) will be observed.
- Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then let it warm to room temperature and stir for an additional hour to ensure complete deprotonation.
- Cool the reaction mixture back down to 0 °C.
- Add propargyl bromide (1.1 eq) dropwise.
- After the addition, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cautiously quench the mixture by slowly adding saturated aqueous NH_4Cl solution at 0 °C.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with water, followed by brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the resulting crude oil via flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.



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Caption: Workflow for the synthesis of **1-(Prop-2-yn-1-yl)pyrrolidin-2-one**.

Spectroscopic Data for Structure Elucidation

The confirmation of the molecular structure is achieved through a combination of spectroscopic methods. Below are the predicted data tables used for this elucidation.

¹H NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~ 4.15	Doublet (d)	2H	-N-CH ₂ -C≡CH
~ 3.40	Triplet (t)	2H	-N-CH ₂ -CH ₂ -
~ 2.45	Triplet (t)	2H	-CH ₂ -C(O)-
~ 2.25	Triplet (t)	1H	-C≡CH
~ 2.05	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -

¹³C NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Frequency: 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 175.0	C=O (Lactam Carbonyl)
~ 78.0	-C \equiv CH
~ 72.5	-C \equiv CH
~ 48.5	-N-CH ₂ - (Ring)
~ 33.0	-N-CH ₂ -C \equiv CH
~ 30.5	-CH ₂ -C(O)-
~ 18.0	-CH ₂ -CH ₂ -CH ₂ -

Infrared (IR) Spectroscopy (Predicted)

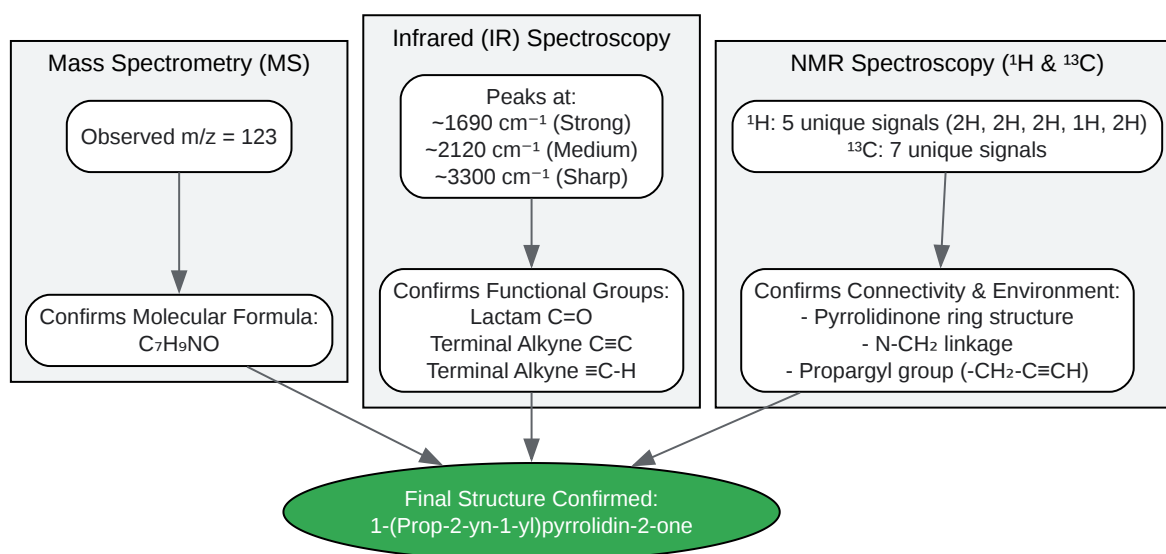
Frequency (cm ⁻¹)	Intensity	Assignment
~ 3300	Strong, Sharp	\equiv C-H Stretch (Terminal Alkyne)
~ 2950	Medium	C-H Stretch (Aliphatic)
~ 2120	Medium, Sharp	C \equiv C Stretch (Terminal Alkyne)
~ 1690	Strong	C=O Stretch (Lactam)

Mass Spectrometry (MS) (Predicted)

m/z Value	Interpretation
123	[M] ⁺ , Molecular Ion
122	[M-H] ⁺
94	[M-C ₂ H ₃] ⁺ (Loss of vinylacetylene)
84	[M-C ₃ H ₃] ⁺ (Loss of propargyl radical)
55	[C ₃ H ₃ O] ⁺ or [C ₄ H ₇] ⁺ Fragment

Structure Elucidation Workflow

The process of confirming the structure involves integrating the data from each spectroscopic technique. Each method provides a unique piece of the puzzle, and together they offer unambiguous proof of the molecular structure.



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Caption: Logical workflow for the structure elucidation of the target molecule.

Detailed Interpretation

- Mass Spectrometry (MS):** The primary role of MS is to determine the molecular weight. A molecular ion peak $[M]^+$ at $m/z = 123$ confirms the molecular formula C_7H_9NO . Fragmentation patterns, such as the loss of the propargyl group ($m/z\ 123 \rightarrow 84$), further support the proposed structure.
- Infrared (IR) Spectroscopy:** IR spectroscopy identifies the key functional groups. The strong absorption around 1690 cm^{-1} is characteristic of a five-membered lactam (amide) carbonyl group.[1] The two sharp peaks at $\sim 3300\text{ cm}^{-1}$ and $\sim 2120\text{ cm}^{-1}$ are definitive evidence for a terminal alkyne C-H bond and $C\equiv C$ triple bond, respectively.[2][3][4]

- **^{13}C NMR Spectroscopy:** This technique confirms the carbon skeleton. The presence of seven distinct signals matches the seven carbon atoms in the structure. The signal at ~ 175.0 ppm is characteristic of an amide carbonyl carbon.[5][6] The two signals in the 70-80 ppm range are indicative of the two sp-hybridized carbons of the alkyne. The remaining four signals in the aliphatic region (15-50 ppm) correspond to the three methylene carbons of the pyrrolidinone ring and the one methylene carbon of the propargyl group.[7]
- **^1H NMR Spectroscopy:** This provides the most detailed information about the proton environment and connectivity.
 - The distinct alkyne proton at ~ 2.25 ppm, coupled to the methylene group, appears as a triplet (by long-range coupling).
 - The methylene protons of the propargyl group (~ 4.15 ppm) are deshielded by the adjacent nitrogen and the alkyne, appearing as a doublet coupled to the terminal alkyne proton.
 - The three sets of signals for the pyrrolidinone ring protons (~ 3.40 , ~ 2.45 , ~ 2.05 ppm) confirm the lactam ring structure. Their chemical shifts and multiplicities are consistent with their positions relative to the nitrogen and carbonyl group.[8][9]

Conclusion

The structural elucidation of **1-(Prop-2-yn-1-yl)pyrrolidin-2-one** is a straightforward process when employing a combination of modern analytical techniques. A plausible synthesis via N-alkylation of 2-pyrrolidinone provides a reliable route to the compound. Subsequent analysis by mass spectrometry, IR spectroscopy, and both ^1H and ^{13}C NMR spectroscopy allows for the unambiguous confirmation of its molecular formula, the identification of its key functional groups (lactam and terminal alkyne), and the precise mapping of its atomic connectivity. The data and protocols presented in this guide serve as a comprehensive resource for researchers working with this versatile chemical building block.

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